molecular formula C22H24N2O3 B7714456 2-ethoxy-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide

2-ethoxy-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide

Cat. No. B7714456
M. Wt: 364.4 g/mol
InChI Key: SQKWLMKDPWQWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide, commonly known as EHPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. EHPB belongs to the class of benzamide derivatives, which have been found to exhibit a wide range of biological activities.

Scientific Research Applications

EHPB has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. EHPB has also been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of EHPB is not fully understood, but it is believed to exert its biological effects by modulating various signaling pathways in cells. EHPB has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer progression. It also activates the Nrf2 pathway, which is involved in antioxidant defense and cellular detoxification.
Biochemical and Physiological Effects:
EHPB has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-α and IL-6, which play a key role in the development of various inflammatory diseases. EHPB has also been found to increase the levels of antioxidant enzymes such as SOD and catalase, which protect cells from oxidative stress. In addition, EHPB has been shown to induce apoptosis in cancer cells and inhibit their proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of EHPB is its broad range of biological activities, which makes it a promising candidate for various scientific research applications. However, one of the limitations of EHPB is its relatively low solubility in water, which can make it difficult to use in certain experiments. In addition, more research is needed to fully understand the safety and toxicity of EHPB, particularly in vivo.

Future Directions

There are several future directions for research on EHPB. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Further studies are also needed to fully understand the mechanism of action of EHPB and its effects on various signaling pathways in cells.

Synthesis Methods

The synthesis of EHPB involves the reaction of 2-hydroxy-3-quinolinecarboxaldehyde with propylamine to form the intermediate product, which is then reacted with 2-ethoxybenzoyl chloride to obtain EHPB. The purity and yield of EHPB can be improved by using various purification techniques such as column chromatography and recrystallization.

properties

IUPAC Name

2-ethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-3-13-24(22(26)18-10-6-8-12-20(18)27-4-2)15-17-14-16-9-5-7-11-19(16)23-21(17)25/h5-12,14H,3-4,13,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKWLMKDPWQWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide

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